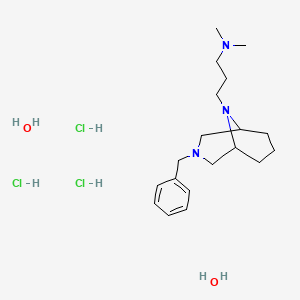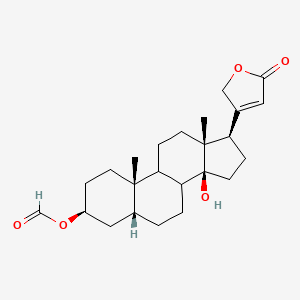
Digitoxigenin formate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Digitoxigenin formate is a chemical compound derived from digitoxigenin, which is a cardenolide and the aglycone of digitoxin. Cardenolides are a class of steroid lactones that contain a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . This compound is known for its biological activities and has been studied for various applications in medicine and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Digitoxigenin formate can be synthesized from digitoxigenin through esterification reactions. One common method involves reacting digitoxigenin with formic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
Digitoxigenin formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to digitoxigenin.
Substitution: It can undergo nucleophilic substitution reactions where the formate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Regeneration of digitoxigenin.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a precursor for synthesizing other cardenolide derivatives.
Biology: Investigated for its effects on cellular processes and enzyme activities.
Medicine: Studied for its potential therapeutic effects, including wound healing and antileishmanial activities
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
The mechanism of action of digitoxigenin formate involves its interaction with molecular targets such as Na⁺/K⁺-ATPase. By inhibiting this enzyme, it increases intracellular sodium and calcium concentrations, which can promote activation of contractile proteins like actin and myosin. This mechanism is similar to that of other cardiac glycosides .
Comparaison Avec Des Composés Similaires
Similar Compounds
Digitoxin: A cardiac glycoside with a longer half-life than digitoxigenin.
Gitoxigenin: A derivative with a hydroxyl group at the C16 position.
Thevetigenin: Another cardenolide with similar biological activities
Uniqueness
Digitoxigenin formate is unique due to its specific esterification, which can alter its biological activity and pharmacokinetics. The formate group can influence its solubility, stability, and interaction with molecular targets, making it distinct from other cardenolides .
Propriétés
Numéro CAS |
1250-96-0 |
|---|---|
Formule moléculaire |
C24H34O5 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
[(3S,5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] formate |
InChI |
InChI=1S/C24H34O5/c1-22-8-5-17(29-14-25)12-16(22)3-4-20-19(22)6-9-23(2)18(7-10-24(20,23)27)15-11-21(26)28-13-15/h11,14,16-20,27H,3-10,12-13H2,1-2H3/t16-,17+,18-,19?,20?,22+,23-,24+/m1/s1 |
Clé InChI |
CYFZCSUWVQGZIF-ZXRSHIDQSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1CCC3C2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC=O |
SMILES canonique |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-bromo-2-methyloxan-3-yl] acetate](/img/structure/B13746071.png)
![2-Naphthalenecarboxamide, 4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-N-(2-methylphenyl)-](/img/no-structure.png)

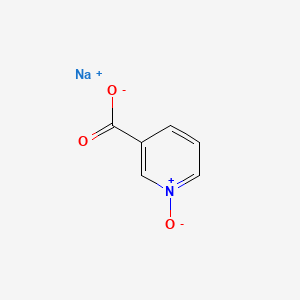
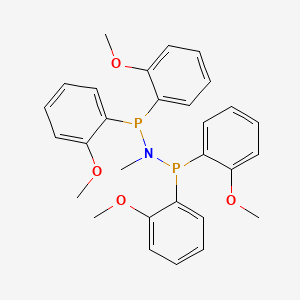

![Yttrate(1-), [(ethylenedinitrilo)tetraacetato]-, sodium](/img/structure/B13746117.png)

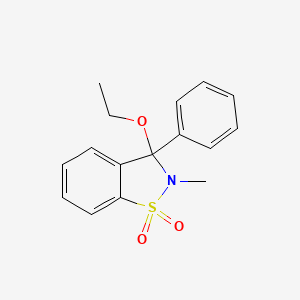
![[1R-(1alpha,2alpha,5alpha)]-5-(isopropyl)-2-methylcyclohexan-1-ol](/img/structure/B13746139.png)
